molecular formula C17H16BrNO4 B5225191 N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromo-2-methylphenoxy)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromo-2-methylphenoxy)acetamide

Cat. No.: B5225191
M. Wt: 378.2 g/mol
InChI Key: CPAUDGASSBPEEL-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromo-2-methylphenoxy)acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a benzodioxole ring, a bromo-substituted phenyl group, and an acetamide functional group, making it a subject of interest in various scientific fields.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromo-2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c1-11-6-13(18)3-5-14(11)21-9-17(20)19-8-12-2-4-15-16(7-12)23-10-22-15/h2-7H,8-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAUDGASSBPEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromo-2-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzodioxole derivative and the bromo-substituted phenol. These intermediates are then coupled using acylation reactions under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, precise temperature control, and the use of catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.

  • Reduction: Reduction reactions can be applied to the bromo-substituted phenyl group.

  • Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromic acid.

  • Reduction reactions might involve hydrogen gas and a palladium catalyst.

  • Substitution reactions could employ nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed:

  • Oxidation can yield phenolic acids or quinones.

  • Reduction can produce bromo-substituted anilines.

  • Substitution reactions can result in various amides or esters.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological macromolecules can provide insights into biochemical pathways.

Medicine: The compound has potential applications in drug development, particularly as a precursor for pharmaceuticals targeting specific diseases. Its ability to interact with biological targets makes it a candidate for therapeutic agents.

Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromo-2-methylphenoxy)acetamide exerts its effects involves its interaction with molecular targets. The compound may bind to specific receptors or enzymes, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)acetamide

  • N-(1,3-benzodioxol-5-ylmethyl)benzamide

  • N-(1,3-benzodioxol-5-ylmethyl)ethanamide

Uniqueness: N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromo-2-methylphenoxy)acetamide stands out due to its specific substitution pattern and the presence of the bromo group, which can significantly influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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